Methyl 2-chloro-5-(difluoromethoxy)isonicotinate
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Overview
Description
Methyl 2-chloro-5-(difluoromethoxy)isonicotinate is a chemical compound that belongs to the class of isonicotinates It is characterized by the presence of a chloro group, a difluoromethoxy group, and a methyl ester group attached to an isonicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-5-(difluoromethoxy)isonicotinate typically involves the reaction of 2-chloro-5-(difluoromethoxy)isonicotinic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
2-chloro-5-(difluoromethoxy)isonicotinic acid+methanol→methyl 2-chloro-5-(difluoromethoxy)isonicotinate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5-(difluoromethoxy)isonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of corresponding alcohols or amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted isonicotinates.
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
Methyl 2-chloro-5-(difluoromethoxy)isonicotinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of methyl 2-chloro-5-(difluoromethoxy)isonicotinate involves its interaction with specific molecular targets. The chloro and difluoromethoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-5-fluoronicotinate
- Methyl 2-chloro-5-(difluoromethoxy)-3-fluorobenzoate
Uniqueness
Methyl 2-chloro-5-(difluoromethoxy)isonicotinate is unique due to the presence of both chloro and difluoromethoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and bioactivity.
Properties
Molecular Formula |
C8H6ClF2NO3 |
---|---|
Molecular Weight |
237.59 g/mol |
IUPAC Name |
methyl 2-chloro-5-(difluoromethoxy)pyridine-4-carboxylate |
InChI |
InChI=1S/C8H6ClF2NO3/c1-14-7(13)4-2-6(9)12-3-5(4)15-8(10)11/h2-3,8H,1H3 |
InChI Key |
BZADNWUIAKFUJA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1OC(F)F)Cl |
Origin of Product |
United States |
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